Chlorothiazide

Vue d'ensemble

Description

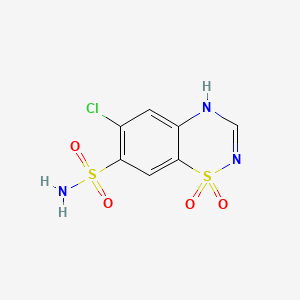

Chlorothiazide, également connu sous son nom chimique 6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide-1,1-dioxyde, est une poudre cristalline blanche. Sa formule moléculaire est C7H6ClN3O4S2, et sa masse moléculaire est de 295,72300. This compound présente des effets pharmacologiques liés à la diurèse, à la réduction de la pression artérielle et à des impacts sur l'hémodynamique rénale et la fonction de filtration glomérulaire .

Méthodes De Préparation

Chlorothiazide peut être synthétisé à partir de la 2-chloroaniline comme matière de départ. Les voies de synthèse spécifiques et les conditions réactionnelles sont impliquées dans sa production .

Analyse Des Réactions Chimiques

Chlorothiazide subit diverses réactions chimiques, notamment l'inhibition de la réabsorption du sodium et du chlorure dans les tubules contournés distaux des reins. Cela conduit à une excrétion accrue du sodium, du potassium, du chlorure et d'autres ions. Le mécanisme d'action exact n'est pas entièrement compris, mais il implique probablement l'inhibition des enzymes anhydrase carbonique et phosphodiestérase. Les principaux effets du composé comprennent la diurèse et la réduction de la pression artérielle .

4. Applications de la recherche scientifique

This compound trouve des applications dans plusieurs domaines :

Conditions œdémateuses : Il est utilisé pour gérer l'excès de liquide associé à l'insuffisance cardiaque congestive, à la cirrhose du foie, aux maladies rénales et à d'autres conditions œdémateuses.

Hypertension : this compound est utilisé comme agent antihypertenseur, seul ou en association avec d'autres médicaments.

Diabète insipide néphrogénique : Il aide à traiter le diabète insipide central ou rénal.

Prévention des calculs rénaux : this compound est utilisé pour prévenir les calculs rénaux contenant du calcium[,].

5. Mécanisme d'action

Les effets du composé comprennent :

Action diurétique : this compound inhibe la réabsorption du sodium dans les tubules rénaux, ce qui entraîne une augmentation de la production d'urine. Il affecte également l'excrétion du potassium et du calcium.

Réduction de la pression artérielle : Outre la diurèse, il peut améliorer l'excrétion gastro-intestinale du sodium, contribuant à son effet antihypertenseur[,].

Applications De Recherche Scientifique

Pharmacological Profile

Chlorothiazide functions by inhibiting sodium reabsorption in the distal convoluted tubules of the kidneys, leading to increased sodium and water excretion. This mechanism makes it effective in treating conditions characterized by fluid retention and hypertension.

Clinical Applications

-

Hypertension Management

- This compound is indicated for the treatment of essential hypertension, either as a monotherapy or in combination with other antihypertensive agents. Studies have demonstrated its efficacy in reducing systolic blood pressure significantly. For instance, a study reported an average reduction of 18.7% in systolic blood pressure among patients receiving 1.5 grams daily .

- Edema Treatment

-

Refractory Heart Failure

- In cases of acute decompensated heart failure where patients are resistant to loop diuretics, this compound has been evaluated for its effectiveness. A study involving patients with acute decompensated heart failure found that this compound did not significantly improve urine output compared to metolazone, suggesting limited utility in this specific context .

Comparative Efficacy

This compound has been compared with other diuretics, such as hydrothis compound and chlorthalidone, in various studies:

- A large-scale study indicated comparable efficacy between this compound and hydrothis compound in managing hypertension-related cardiovascular events .

- The Diuretic Comparison Project highlighted that both this compound and chlorthalidone had similar outcomes regarding the primary composite endpoint of cardiovascular events .

Case Studies

Case Study 1: Hypertension Control

- A cohort of 73 hypertensive patients showed that adding this compound to their existing antihypertensive regimen led to further reductions in blood pressure levels, with some patients able to discontinue other medications entirely .

Case Study 2: Acute Decompensated Heart Failure

- A retrospective study involving 45 patients assessed the impact of intravenous this compound on those unresponsive to loop diuretics. The results indicated no significant increase in urine output compared to metolazone, raising questions about its role in treating refractory cases .

Summary of Findings

| Application | Efficacy | Notes |

|---|---|---|

| Hypertension | Significant reduction in BP | Effective as monotherapy or adjunct |

| Edema | Enhanced fluid removal | Used alongside other therapies |

| Refractory Heart Failure | Limited efficacy | No significant improvement over metolazone |

Mécanisme D'action

The compound’s effects include:

Diuretic Action: Chlorothiazide inhibits sodium reabsorption in the renal tubules, leading to increased urine output. It also affects potassium and calcium excretion.

Blood Pressure Reduction: Besides diuresis, it may enhance gastrointestinal sodium excretion, contributing to its antihypertensive effect[,].

Comparaison Avec Des Composés Similaires

Chlorothiazide appartient à la classe des diurétiques thiazidiques. S'il partage des mécanismes avec d'autres thiazides, ses caractéristiques uniques le distinguent. Parmi les composés similaires, citons l'hydrothis compound, la bendroflumethiazide et l'indapamide[1,4].

Activité Biologique

Chlorothiazide is a thiazide diuretic primarily used in the management of hypertension and edema associated with various conditions, including congestive heart failure and hepatic cirrhosis. Its biological activity is characterized by its mechanisms of action, pharmacokinetics, therapeutic effects, and safety profile.

This compound exerts its diuretic effect by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition leads to increased excretion of sodium and chloride, resulting in osmotic diuresis. Additionally, this compound has been shown to inhibit carbonic anhydrase, which may contribute to its diuretic action and influence acid-base balance in the body .

Pharmacokinetics

- Absorption : Rapidly absorbed following oral administration.

- Protein Binding : Approximately 40% bound to plasma proteins.

- Metabolism : Not metabolized; eliminated unchanged by the kidneys.

- Half-life : Ranges from 45 to 120 minutes.

- Elimination Route : Primarily renal excretion; 10-15% of the dose is excreted unchanged in urine .

Hypertension Management

This compound has been widely studied for its efficacy in lowering blood pressure. A notable study compared this compound with other antihypertensive agents and found it effective in reducing systolic and diastolic blood pressure in patients with essential hypertension .

Case Study: Diuretic Resistance

A retrospective cohort study assessed the efficacy of intravenous this compound in patients with acute decompensated heart failure (ADHF) who were resistant to loop diuretics. The study included 45 patients and found no significant improvement in urine output when comparing this compound to metolazone, another diuretic. The primary endpoint of achieving a net-negative urine output of 500 ml or greater was not significantly different between the two groups .

Safety Profile and Adverse Effects

This compound is generally well-tolerated; however, it can cause several adverse effects:

- Electrolyte Imbalances : Hypokalemia (low potassium levels) is a common side effect due to increased renal potassium excretion.

- Metabolic Effects : It may lead to hyperglycemia and dyslipidemia in some patients, particularly those with pre-existing conditions like diabetes .

- Skin Cancer Risk : Recent studies have suggested a potential association between long-term use of thiazides (including this compound) and an increased risk of non-melanoma skin cancer, though findings vary across populations .

Comparative Efficacy

A comparative analysis highlighted that this compound may offer benefits over other thiazides, such as chlorthalidone, particularly in specific patient populations. For instance, patients with a history of myocardial infarction or stroke showed reduced cardiovascular events when treated with chlorthalidone compared to hydrothis compound .

Summary Table: Biological Activity Overview

| Parameter | This compound |

|---|---|

| Mechanism of Action | Na+/Cl- symporter inhibition |

| Protein Binding | ~40% |

| Half-life | 45-120 minutes |

| Primary Excretion | Renal (10-15% unchanged) |

| Common Adverse Effects | Hypokalemia, hyperglycemia |

| Clinical Applications | Hypertension, edema management |

Propriétés

IUPAC Name |

6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-3H,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMKAUGHUNFTOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O4S2 | |

| Record name | CHLOROTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022800 | |

| Record name | Chlorothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals; white powder. (NTP, 1992), Solid | |

| Record name | CHLOROTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>44.4 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 67.1 °F (NTP, 1992), SOL IN WATER: 0 G/L @ PH 4, 0.65 G/L @ PH 7; SOL IN ALKALINE AQ SOLN, FREELY SOL IN DIMETHYLFORMAMIDE & DIMETHYL SULFOXIDE; SLIGHTLY SOL IN METHANOL & PYRIDINE; PRACTICALLY INSOL IN ETHER, BENZENE, & CHLOROFORM, 3.98e-01 g/L | |

| Record name | SID855976 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | CHLOROTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLOROTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

As a diuretic, chlorothiazide inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water. Thiazides like chlorothiazide also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive mechanism of chlorothiazide is less well understood although it may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the large-conductance calcium-activated potassium (KCa) channel, also found in the smooth muscle., THE MECHANISM BY WHICH THIAZIDE DIURETICS LOWER BLOOD PRESSURE HAS NOT BEEN FIRMLY ESTABLISHED. /THIAZIDE DIURETICS/, ...INDICATED THAT BENZOTHIADIAZIDES HAVE A DIRECT EFFECT ON RENAL TUBULAR TRANSPORT OF SODIUM & CHLORIDE INDEPENDENT OF CARBONIC ANHYDRASE INACTIVATION. /THIADIAZIDES/, IRRESPECTIVE OR ULTIMATE MECHANISM, IT APPEARS THAT DIURETIC THIAZIDES RELAX PERIPHERAL ARTERIOLAR SMOOTH MUSCLE. /THIAZIDES/, CARBONIC ANHYDRASE INHIBITOR WITHOUT EXCESSIVE BICARBONATE EXCRETION WITH RESULTANT ACIDOSIS., For more Mechanism of Action (Complete) data for CHLOROTHIAZIDE (10 total), please visit the HSDB record page. | |

| Record name | Chlorothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLOROTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, WHITE OR PRACTICALLY WHITE | |

CAS No. |

58-94-6 | |

| Record name | CHLOROTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorothiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorothiazide [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chlorothiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | chlorothiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorothiazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77W477J15H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

648 to 649 °F (Decomposes) (NTP, 1992), 342.5-343, Decomposes at 342.5-343 °C, 350 °C | |

| Record name | CHLOROTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLOROTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.